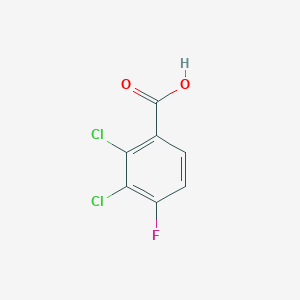

2,3-Dichloro-4-fluorobenzoic acid

Overview

Description

2,3-Dichloro-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is used in various applications in the pharmaceutical industry .

Synthesis Analysis

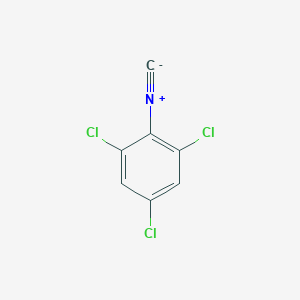

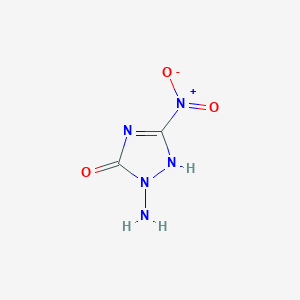

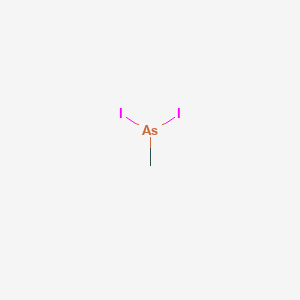

The synthesis of similar compounds involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The starting material could be a commercially available compound like 4-chloro-3,5-difluorobenzonitrile .Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-4-fluorobenzoic acid consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carboxylic acid group .Scientific Research Applications

Synthesis of Antibacterial Compounds

2,3-Dichloro-4-fluorobenzoic acid: is a valuable intermediate in the synthesis of antibacterial medicines. Its halogenated structure makes it a precursor in creating quinolone-3-carboxylic acids derivatives, which are crucial for developing new antibacterial agents .

Agricultural Chemicals

The compound’s reactivity due to the presence of halogens and a fluorine atom is exploited in the synthesis of novel herbicidal isoxazolecarboxamides. These herbicides offer a new mode of action against various weeds, contributing to enhanced crop protection .

Liquid Crystal Technology

In the field of materials science, 2,3-Dichloro-4-fluorobenzoic acid is used for the preparation of potential liquid crystals. These substances are essential for creating displays in electronic devices, indicating the compound’s role in advancing display technology .

Organic Synthesis

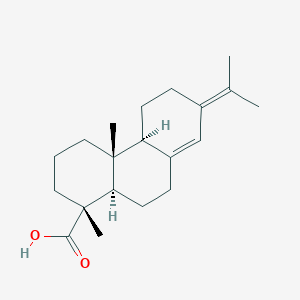

This compound serves as a starting reagent for the synthesis of complex organic molecules like furosemide, which is a loop diuretic used in the treatment of congestive heart failure and edema .

Radiolabeling of Biomolecules

In medical research, particularly in the development of diagnostic tools, 2,3-Dichloro-4-fluorobenzoic acid is used to synthesize intermediates for the 18F labeling of antibodies. This process is crucial for positron emission tomography (PET) imaging, which helps in the detection and monitoring of diseases .

Environmental Studies

The compound’s structural features allow for its use in environmental toxicity studies, particularly concerning the impact of halogenated compounds on ecosystems and human health. It can serve as a model compound to understand the behavior of similar environmental pollutants .

Drug Development

Due to its physicochemical properties, such as moderate lipophilicity and the ability to cross the blood-brain barrier, 2,3-Dichloro-4-fluorobenzoic acid can be used in the development of central nervous system (CNS) drugs. Its structure aids in the exploration of drug-receptor interactions within the CNS .

Biofluorination Strategies

The compound is also significant in biofluorination strategies, which are methods developed to incorporate fluorine atoms into biologically active compounds. These strategies are applied in the anti-cancer, anti-viral, and anti-infection fields, highlighting the compound’s versatility in medicinal chemistry .

Future Directions

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .

Mode of Action

Benzoic acid derivatives typically interact with their targets through a variety of mechanisms, including free radical reactions and nucleophilic substitutions .

properties

IUPAC Name |

2,3-dichloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFXMYOQAANDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438205 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-fluorobenzoic acid | |

CAS RN |

154257-76-8 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)